molecular formula C7H9F3N4 B12521631 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine

Cat. No.: B12521631
M. Wt: 206.17 g/mol
InChI Key: UUDXUCOGVUMEMY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is a heterocyclic compound that contains a triazole ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane . The reaction is carried out at room temperature, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit kinases such as c-Met and VEGFR-2, leading to antiproliferative effects in cancer cells . The binding of the compound to these targets can disrupt signaling pathways, induce apoptosis, and inhibit cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is unique due to the presence of the trifluoromethyl group, which enhances its pharmacokinetic properties and biological activity. The combination of the triazole and diazepine rings provides a versatile scaffold for drug design, allowing for the development of compounds with improved efficacy and reduced toxicity.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-4-11-2-1-3-14(5)6/h11H,1-4H2

InChI Key

UUDXUCOGVUMEMY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NN=C(N2C1)C(F)(F)F

Origin of Product

United States

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